molecular formula C16H17NO6 B2592765 Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate CAS No. 1206102-08-0

Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate

Cat. No. B2592765
CAS RN: 1206102-08-0
M. Wt: 319.313
InChI Key: BQVRPJBLLRHDAM-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate is a useful research compound. Its molecular formula is C16H17NO6 and its molecular weight is 319.313. The purity is usually 95%.
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Scientific Research Applications

Potential Calcium-Channel Antagonist Activity

Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate falls under the class of 1,4-dihydropyridines, which sometimes exhibit calcium modulatory properties. This compound, specifically, may have potential applications as a calcium-channel antagonist. The 1,4-dihydropyridine ring in such structures often adopts a planar conformation, influencing its interaction with calcium channels (Linden, Şafak, Şimşek, & Gündüz, 2011).

Hydrogen-Bonded Assembly in Various Dimensions

In a related study, similar benzazepine derivatives in a reaction pathway leading to benzazepine carboxylic acid were found to form hydrogen-bonded assemblies in multiple dimensions. This indicates that compounds similar to this compound could be crucial in forming complex molecular structures, potentially useful in various scientific applications, particularly in material science and molecular engineering (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).

Electrochemical Behavior in Aprotic Media

Another study explored the electrochemical behavior of dihydropyridines and tetrahydrobipyridines in aprotic media. These compounds, including this compound, can undergo oxidation and reduction processes. Such electrochemical properties are significant for applications in electrochemistry and battery technology (Trazza, Andruzzi, & Carelli, 1982).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

The palladium-catalyzed oxidative carbonylation of 4-yn-1-ones, including similar compounds, resulted in the formation of tetrahydrofuran, dioxolane, and dihydropyridinone derivatives. This process is relevant in organic synthesis, particularly in the development of new synthetic methods for heterocyclic compounds (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

properties

IUPAC Name

methyl 1-(2,2-dihydroxyethyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-22-16(21)14-15(23-10-11-5-3-2-4-6-11)12(18)7-8-17(14)9-13(19)20/h2-8,13,19-20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVRPJBLLRHDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)C=CN1CC(O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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